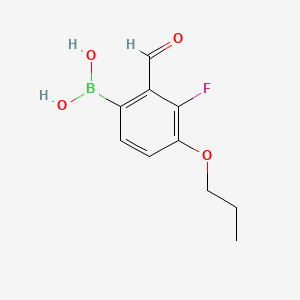
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, formyl, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient handling of reactive intermediates and the production of large quantities of the desired product with high purity. The use of flow reactors enables precise control over reaction conditions, leading to improved yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Alcohols.
Scientific Research Applications
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl halide to form the new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the fluoro and propoxy substituents.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
(4-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid is unique due to the combination of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the propoxy group can provide additional steric and electronic effects that may be beneficial in certain applications.
Properties
Molecular Formula |
C10H12BFO4 |
|---|---|
Molecular Weight |
226.01 g/mol |
IUPAC Name |
(3-fluoro-2-formyl-4-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO4/c1-2-5-16-9-4-3-8(11(14)15)7(6-13)10(9)12/h3-4,6,14-15H,2,5H2,1H3 |
InChI Key |
FQFUVEBTQHYSFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCC)F)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


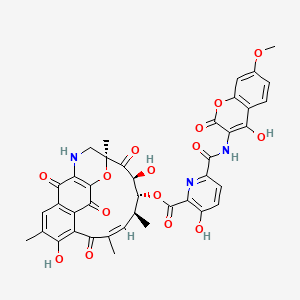
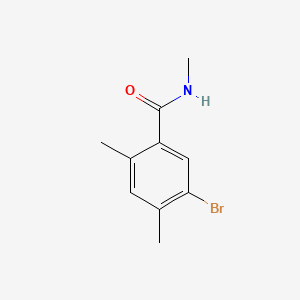
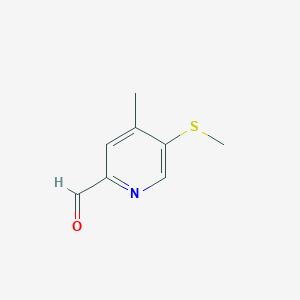
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

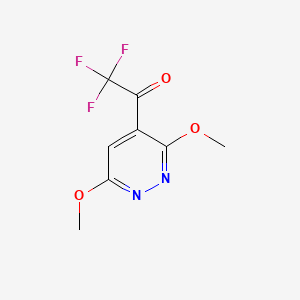
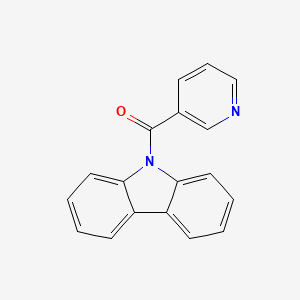
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

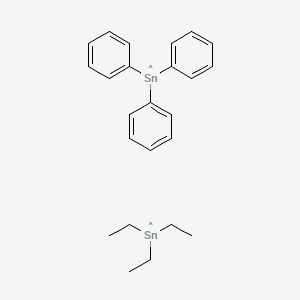


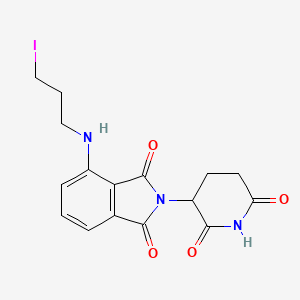
![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)
